molecular formula C15H14N2O3S B3394949 Ethyl 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxylate CAS No. 1131608-15-5

Ethyl 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxylate

Cat. No.: B3394949
CAS No.: 1131608-15-5
M. Wt: 302.4
InChI Key: SFIQFDOMWKOJOV-UHFFFAOYSA-N
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Description

Ethyl 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxylate is a heterocyclic compound with the molecular formula C15H14N2O3S and a molecular weight of 302.35 g/mol . This compound is characterized by its imidazo[2,1-b]thiazole core, which is substituted with an ethyl ester group at the 3-position and a 3-methoxyphenyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxylate generally involves the condensation of 2-aminothiazole with an appropriate aldehyde or ketone, followed by cyclization and esterification reactions. One common method includes the reaction of 2-aminothiazole with 3-methoxybenzaldehyde in the presence of a base to form the corresponding Schiff base, which is then cyclized to form the imidazo[2,1-b]thiazole ring system. The final step involves esterification with ethyl chloroformate to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Ethyl 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to induce apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Properties

IUPAC Name

ethyl 6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-3-20-14(18)13-9-21-15-16-12(8-17(13)15)10-5-4-6-11(7-10)19-2/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIQFDOMWKOJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC2=NC(=CN12)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxylate
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Ethyl 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxylate
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Ethyl 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxylate
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Ethyl 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxylate
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Ethyl 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxylate
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Ethyl 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxylate

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